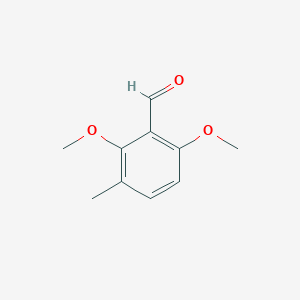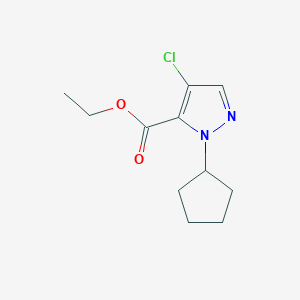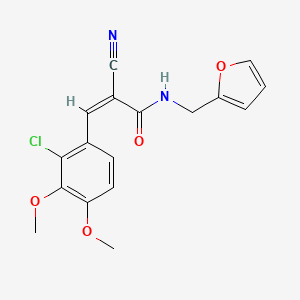
(Z)-3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CDMFP and has a unique structure that makes it a useful tool in various research fields. In
作用机制
CDMFP works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound inhibits the activity of the enzyme tyrosine kinase, which is overexpressed in many cancer cells. By inhibiting this enzyme, CDMFP is able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CDMFP has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has also been shown to have antioxidant activity. This means that it is able to scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases.
实验室实验的优点和局限性
CDMFP has several advantages for use in lab experiments. It is a highly potent compound that is able to inhibit the growth of cancer cells at very low concentrations. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of CDMFP is that it has a relatively short half-life, which means that it may not be suitable for long-term experiments.
未来方向
There are several future directions for research on CDMFP. One area of focus is on developing more potent derivatives of this compound that may have even greater anti-tumor activity. Another area of research is on developing new methods for synthesizing CDMFP that may be more efficient or cost-effective. Finally, there is a need for more research on the safety and toxicity of CDMFP, particularly in animal models. By addressing these areas of research, we can gain a better understanding of the potential applications of CDMFP in scientific research.
合成方法
The synthesis of CDMFP has been described in the literature by several researchers. One of the most commonly used methods involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with furan-2-ylmethylamine in the presence of sodium hydride. The resulting intermediate is then reacted with cyanoacetic acid and subsequently cyclized to form CDMFP. This method yields a high purity product and has been optimized for large-scale synthesis.
科学研究应用
CDMFP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CDMFP has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.
In addition to its anti-cancer properties, CDMFP has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. This compound has been shown to inhibit the production of inflammatory cytokines, which are responsible for the development of inflammatory diseases.
属性
IUPAC Name |
(Z)-3-(2-chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-22-14-6-5-11(15(18)16(14)23-2)8-12(9-19)17(21)20-10-13-4-3-7-24-13/h3-8H,10H2,1-2H3,(H,20,21)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZKQONFCUXGQN-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CO2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

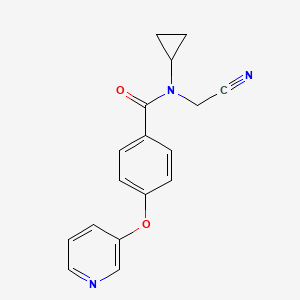
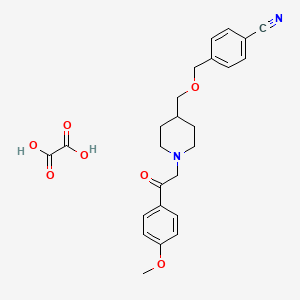

![3-{[(Pentamethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2854769.png)

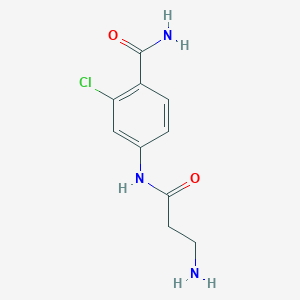

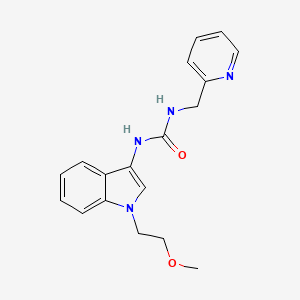
![3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid](/img/structure/B2854779.png)
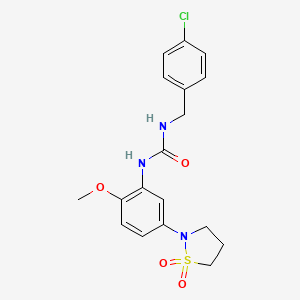
![4-fluoro-3-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2854782.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2854783.png)
